Eutylone

Catalog No.
S871211
CAS No.
802855-66-9
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eutylone

CAS Number

802855-66-9

Product Name

Eutylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC
Eutylone, also known as bk-EBDB or β-keto-Ethylbenzodioxolylbutanamine, is a synthetic stimulant drug that belongs to the chemical class of cathinones. Eutylone is structurally related to ethylone, methylone, and butylone, which are designer drugs in the cathinone family. Eutylone is primarily used as a recreational drug due to its stimulant and euphoric effects. However, recent studies have shown that eutylone may have potential applications in various fields of research and industry.
ial applications in various fields of research and industry.
Eutylone has a molecular weight of 249.310 g/mol and a chemical formula of C13H17NO3. The drug has a white crystalline appearance and a melting point of 114-115℃. Eutylone is soluble in organic solvents such as ethanol and methanol but is insoluble in water.
Eutylone is synthesized through a multi-step process involving the condensation of 4-methylpropiophenone with hydroxylamine to form 4-methyl-N-hydroxyamphetamine. This intermediate is then reduced using sodium borohydride to form N-methyl-1-phenyl-propan-2-amine, which is further reacted with benzodioxole-5-carboxylic acid to form eutylone. The drug is characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Various analytical methods have been used to identify and quantify eutylone in biological matrices and forensic samples. These include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC).
Eutylone acts as a releasing agent of serotonin, dopamine, and norepinephrine, resulting in its stimulatory and euphoric effects. Eutylone's biological activity is similar to that of other cathinones such as methylone and ethylone. Eutylone has been shown to induce hyperthermia, bruxism, and tachycardia in animal studies.
The toxicity of eutylone has been evaluated in various preclinical and clinical studies. Eutylone has shown to induce neurotoxicity and hepatotoxicity in animal studies. In some cases, eutylone has also been linked to acute kidney injury and metabolic acidosis in humans. However, no fatal cases associated with eutylone toxicity have been reported.
Eutylone has potential applications in various fields of research and industry. It can be used as a substrate for enzyme assays and as a reference material for analytical testing. Eutylone's structure and biological activity make it an attractive candidate for drug discovery and lead optimization. In addition, eutylone can also be used as a standard reference material for forensic and toxicological laboratories.
Eutylone has been listed as a controlled substance in various countries, including China and the USA. Due to its potential for abuse and adverse health effects, eutylone has been classified as a Schedule I drug under the US Controlled Substances Act. However, research on eutylone's medicinal and therapeutic properties is still ongoing.
Eutylone's potential applications in various fields of research and industry include drug discovery, forensic toxicology, and clinical diagnostics. Eutylone can be used as a reference standard for analytical testing and as a substrate for enzyme assays. Eutylone's structure and biological activity can aid in the development of new drug candidates for the treatment of various neurological disorders.
Eutylone's potential applications in various fields of research and industry are still in their early stages. The drug's toxicity and potential for abuse may limit its use in clinical settings. Further research is needed to determine the structural features of eutylone that are responsible for its toxicity and to develop safer alternatives. Some possible future directions for research on eutylone include:
- Studying the structure-activity relationship of eutylone and its analogs to develop safer and more effective drug candidates.
- Exploring the use of eutylone as a substrate for enzyme assays and as a standard reference material for forensic and toxicological laboratories.
- Investigating the long-term effects of eutylone exposure and its potential for addiction in humans.
- Studying the effects of eutylone on the central nervous system and its potential for the treatment of various neurological disorders.
Eutylone is a synthetic stimulant drug that belongs to the chemical class of cathinones. The drug has potential applications in various fields of research and industry, including drug discovery, forensic toxicology, and clinical diagnostics. However, eutylone's toxicity and potential for abuse may limit its use in clinical settings. Further research is needed to determine the full extent of eutylone's biological activity and its potential implications in various fields of research and industry.

XLogP3

2.3

Sequence

X

Other CAS

17764-18-0

Wikipedia

DL-eutylone

Dates

Modify: 2023-08-16
1. GB 108513, "Aryl-α-aminoketone derivatives", published 1967-09-27, assigned to Boehringer Ingelheim
2. Glatfelter GC, Walther D, Evans-Brown M, Baumann MH (April 2021).
3. "Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation". ACS Chemical Neuroscience. 12 (7): 1170–1177. doi:10.1021/acschemneuro.0c00797. PMID 33689284. "Eutylone". New Synthetic Drugs Database.
4. Bade R, White JM, Nguyen L, Tscharke BJ, Mueller JF, O'Brien JW, et al. (August 2020). "Determining changes in new psychoactive substance use in Australia by wastewater analysis". The Science of the Total Environment. 731: 139209. Bibcode:2020ScTEn.731m9209B. doi:10.1016/j.scitotenv.2020.139209. PMID 32417485. S2CID 218680033.
5. Krotulski AJ, Papsun DM, Chronister CW, Homan J, Crosby MM, Hoyer J, et al. (August 2020). "Eutylone Intoxications-An Emerging Synthetic Stimulant in Forensic Investigations". Journal of Analytical Toxicology. 45 (1): 8–20. doi:10.1093/jat/bkaa113. PMID 33325503.
6. Chen HY, Chien WC, Huang MN, Fang CC, Weng TI (January 2021). "Analytically confirmed eutylone (bk-EBDB) exposure in emergency department patients". Clinical Toxicology. 59 (9): 846–848. doi:10.1080/15563650.2020.1868491. PMID 33448882. S2CID 231611658.
7. Nakamura M, Takaso M, Takeda A, Hitosugi M (May 2022). "A fatal case of intoxication from a single use of eutylone: Clinical symptoms and quantitative analysis results". Legal Medicine. 58: 102085. doi:10.1016/j.legalmed.2022.102085. PMID 35537301.
8. "Tretton ämnen föreslås klassas som narkotika eller hälsofarlig vara" (in Swedish). Folkhälsomyndigheten. 25 September 2019.
9. Glatfelter, G.C., Walther, D., Evans-Brown, M., et al. Eutylone and Its structural isomers interact with monoamine transporters and induce locomotor stimulation. ACS Chem. Neurosci. (2021).
10. Lee, H.Z.S., Koh, H.B., Tan, S., et al. Identification of closely related new psychoactive substances (NPS) using solid deposition gas-chromatography infra-red detection (GC-IRD) spectroscopy. Forensic Sci. Int. 299, 21-33 (2019).

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